Furfuryl isopropyl sulfide
Overview
Description
Furfuryl isopropyl sulfide is a compound that can be synthesized from furfuryl mercaptan, which is known for its roasted-coffee aroma. The synthesis of various furfuryl sulfides, including the isopropyl variant, has been achieved by reacting furfuryl mercaptan with different alcohols. These compounds, including furfuryl isopropyl sulfide, are characterized by their distinct grassy or spicy odors, which differ from the aroma of the parent mercaptan .
Synthesis Analysis
The synthesis of furfuryl sulfides involves the reaction of furfuryl mercaptan with alcohols. In the case of furfuryl isopropyl sulfide, isopropanol would be the alcohol used in the reaction. The study on furfuryl sulfides does not specifically mention furfuryl isopropyl sulfide, but it can be inferred that the synthesis follows a similar pathway as other alkyl furfuryl sulfides .
Molecular Structure Analysis
The molecular structure of furfuryl isopropyl sulfide would consist of a furfuryl group attached to an isopropyl sulfide group. The infrared spectra of furfuryl sulfides have been studied, and a medium band at 1130 cm^-1 has been identified as characteristic of the furfuryl sulfide group. This information can be useful in identifying and confirming the presence of furfuryl isopropyl sulfide .
Chemical Reactions Analysis
While the specific chemical reactions of furfuryl isopropyl sulfide are not detailed in the provided papers, the general reactivity of furfuryl alcohol, a related compound, has been studied. Furfuryl alcohol can undergo metabolic activation to form DNA-reactive and mutagenic compounds through the action of sulfotransferases (SULTs). This process leads to the formation of DNA adducts, which have been studied in various mouse models . Although furfuryl isopropyl sulfide is not directly studied, the reactivity of furfuryl alcohol suggests that sulfides derived from it may also undergo metabolic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of furfuryl isopropyl sulfide are not explicitly provided in the papers. However, the odor of furfuryl sulfides has been described as grassy or spicy, which is a notable physical property that distinguishes these compounds from furfuryl mercaptan . The chemical properties of furfuryl alcohol, which is structurally related to furfuryl isopropyl sulfide, include its ability to form DNA adducts upon metabolic activation, indicating a potential for mutagenicity . The synthesis of furfuryl alcohol from xylose in the presence of a sulfonated H-β zeolite catalyst in alcohol media, as described in one study, suggests that furfuryl isopropyl sulfide could potentially be synthesized in a similar manner, although this is not explicitly stated .
Scientific Research Applications
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Chemistry : Furfuryl isopropyl sulfide is a synthetic compound with a molecular formula of C8H12OS and a molecular weight of 156.24 . It is a colorless liquid with a boiling point of 80°C at 12 mmHg and a specific gravity of 1.02 at 20°C . It is used in the synthesis of various chemical compounds .
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Food Science : Furfuryl isopropyl sulfide is used as a flavoring agent. It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered safe for consumption at current levels of intake .
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Material Science : Furfuryl isopropyl sulfide is used in the production of various materials due to its chemical properties .
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Environmental Science : Studies have been conducted on the impact of sulfur compounds like Furfuryl isopropyl sulfide on the environment . For example, it has been studied for its influence on the stability of β-Carotene under UVA irradiation .
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Medicine : Although not directly used in medicine, Furfuryl isopropyl sulfide’s safety data sheet indicates that it can cause skin and eye irritation, suggesting that it should be handled with care in a laboratory setting .
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Chemical Synthesis : Furfuryl isopropyl sulfide is used in the synthesis of various chemical compounds . .
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Safety Measures : Furfuryl isopropyl sulfide can cause skin and eye irritation . Therefore, it should be handled with care in a laboratory setting, and protective measures such as gloves, eye protection, and face protection should be used .
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Flavors and Fragrances : Furfuryl isopropyl sulfide can be used in the creation of flavors and fragrances due to its unique chemical properties .
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Pharmaceutical Research : This compound can be used in pharmaceutical research as a building block for the synthesis of more complex molecules .
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Material Sciences : With its core expertise in sulfur and heterocyclic chemistries, Furfuryl isopropyl sulfide has applications in the development of various materials .
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Industrial Applications : Furfuryl isopropyl sulfide can be used in a range of industry sectors including the development, manufacturing, marketing, and distribution of premium chemicals .
Safety And Hazards
In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water for at least 15 minutes . If inhaled, remove to fresh air . If ingested, clean mouth with water and drink afterwards plenty of water . It is also recommended to get medical attention immediately if symptoms occur .
properties
IUPAC Name |
2-(propan-2-ylsulfanylmethyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-7(2)10-6-8-4-3-5-9-8/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHRNAKORAINOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047665 | |
Record name | Furfuryl isopropyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; burnt, roasted, garlic, savory, coffee-like | |
Record name | Furfuryl isopropyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
79.00 to 80.00 °C. @ 12.00 mm Hg | |
Record name | 2-[(Isopropylthio)methyl]furan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |
Record name | Furfuryl isopropyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.013-1.020 (20°) | |
Record name | Furfuryl isopropyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Furfuryl isopropyl sulfide | |
CAS RN |
1883-78-9 | |
Record name | 2-[[(1-Methylethyl)thio]methyl]furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1883-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furfuryl isopropyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2-[[(1-methylethyl)thio]methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furfuryl isopropyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furan, 2-[[(1-methylethyl)thio]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURFURYL ISOPROPYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OTT266RL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-[(Isopropylthio)methyl]furan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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